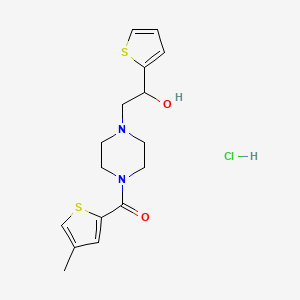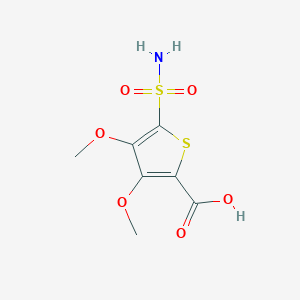
1-Benzyl-3,3-bis(4-hydroxy-3-methylphenyl)indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzyl-3,3-bis(4-hydroxy-3-methylphenyl)indol-2-one” is a chemical compound with the molecular formula C29H25NO3. It is also known as 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-3,3-bis(4-hydroxy-3-methylphenyl)indol-2-one” is characterized by the presence of an indol-2-one core, which is substituted with benzyl and bis(4-hydroxy-3-methylphenyl) groups. The exact structure would require more detailed analysis using techniques such as X-ray crystallography .Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Research on novel complexes constructed from biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands highlights the potential of complex organic compounds in forming metal-organic frameworks (MOFs) and coordination polymers with diverse structures (Li-Xin Sun et al., 2010). Such frameworks are of interest for applications in gas storage, separation technologies, and catalysis.
Catalysis and Asymmetric Synthesis
Studies on rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes demonstrate the role of complex organic molecules in catalysis and synthesis (T. Imamoto et al., 2012). These findings suggest potential applications of "1-Benzyl-3,3-bis(4-hydroxy-3-methylphenyl)indol-2-one" in facilitating chemical reactions with high selectivity and efficiency.
Organic Electronics and Photovoltaics
Research on electrochromic conducting polymers via electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers indicates the potential of organic compounds in electronic and photovoltaic applications (G. Sotzing et al., 1996). "1-Benzyl-3,3-bis(4-hydroxy-3-methylphenyl)indol-2-one" could potentially be explored for similar applications, given its complex structure that may offer unique electronic properties.
Mécanisme D'action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.
Mode of Action
The specific mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific biological activities. Some derivatives have shown inhibitory activity against certain viruses .
Propriétés
IUPAC Name |
1-benzyl-3,3-bis(4-hydroxy-3-methylphenyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO3/c1-19-16-22(12-14-26(19)31)29(23-13-15-27(32)20(2)17-23)24-10-6-7-11-25(24)30(28(29)33)18-21-8-4-3-5-9-21/h3-17,31-32H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZMRGCHZCTHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


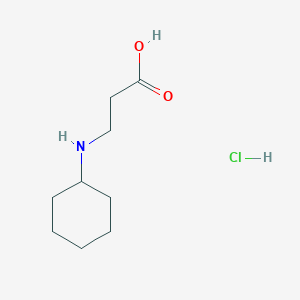
![5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2936280.png)
![methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2936282.png)
![3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2936285.png)
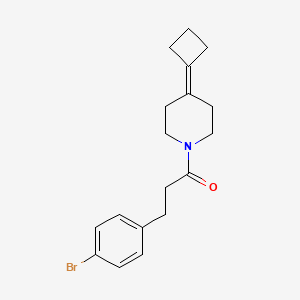
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2936287.png)
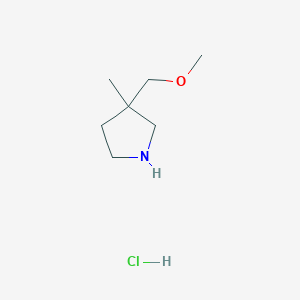

![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2936292.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2936297.png)
